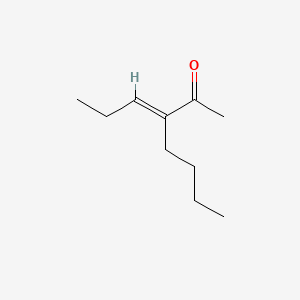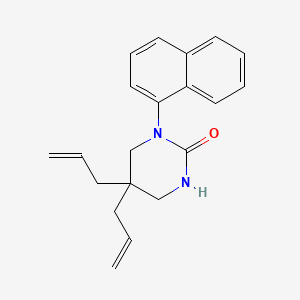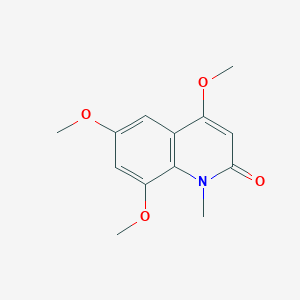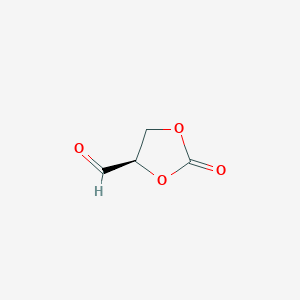![molecular formula C11H18ClNO2 B14677587 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride CAS No. 35266-67-2](/img/structure/B14677587.png)
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, a methoxy group, and a phenol ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the chloro group of 2-chloroethylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted phenol derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol ring can engage in π-π stacking interactions. These interactions enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the presence of a methacrylate group.
Ethyl 4-(dimethylamino)benzoate: Contains a similar dimethylamino group but is attached to a benzoate moiety.
2-(Dimethylamino)ethyl 4-aminobenzoate: Similar structure but includes an aminobenzoate group.
Uniqueness
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is unique due to the combination of its methoxy and phenol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
35266-67-2 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12(2)7-6-9-4-5-10(13)11(8-9)14-3;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI Key |
ABWKHHCMDZVIIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

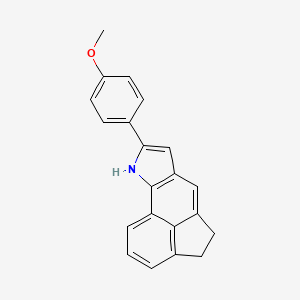

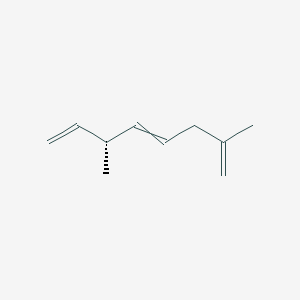
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
